molecular formula C6H9BrClNO B15297156 [(4-Bromofuran-2-yl)methyl](methyl)amine hydrochloride

[(4-Bromofuran-2-yl)methyl](methyl)amine hydrochloride

Cat. No.: B15297156
M. Wt: 226.50 g/mol
InChI Key: UPSKZSCMVHUSQA-UHFFFAOYSA-N
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Description

(4-Bromofuran-2-yl)methylamine hydrochloride is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom attached to the furan ring, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methylamine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity (4-Bromofuran-2-yl)methylamine hydrochloride.

Chemical Reactions Analysis

Types of Reactions

(4-Bromofuran-2-yl)methylamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding furan-2-ylmethylamine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide in acetone or potassium carbonate in DMF.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted furan derivatives.

    Oxidation Reactions: Products include furan-2,3-dione derivatives.

    Reduction Reactions: Products include furan-2-ylmethylamine.

Scientific Research Applications

(4-Bromofuran-2-yl)methylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromofuran-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the furan ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

(4-Bromofuran-2-yl)methylamine hydrochloride can be compared with other furan derivatives such as:

These compounds share similar structural features but differ in their substituents and chemical properties

Properties

Molecular Formula

C6H9BrClNO

Molecular Weight

226.50 g/mol

IUPAC Name

1-(4-bromofuran-2-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C6H8BrNO.ClH/c1-8-3-6-2-5(7)4-9-6;/h2,4,8H,3H2,1H3;1H

InChI Key

UPSKZSCMVHUSQA-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CO1)Br.Cl

Origin of Product

United States

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